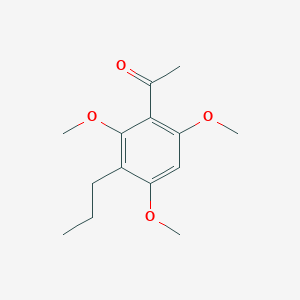
Methyl 2-acetamido-4-chloro-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-4-chloro-5-methylbenzoate is an organic compound with a complex structure that includes an acetamido group, a chloro substituent, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-chloro-5-methylbenzoate typically involves the acylation of 2-amino-4-chloro-5-methylbenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetamido-4-chloro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-acetamido-4-chloro-5-methylbenzoic acid.
Reduction: Formation of 2-acetamido-4-chloro-5-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-4-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-acetamido-4-chloro-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro substituent may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Methyl 2-acetamido-5-chlorobenzoate
- Methyl 2-acetamido-4-chlorobenzoate
Uniqueness
Methyl 2-acetamido-4-chloro-5-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an acetamido group and a chloro substituent in specific positions on the benzene ring provides distinct chemical properties that differentiate it from similar compounds.
Propiedades
Número CAS |
755031-82-4 |
|---|---|
Fórmula molecular |
C11H12ClNO3 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
methyl 2-acetamido-4-chloro-5-methylbenzoate |
InChI |
InChI=1S/C11H12ClNO3/c1-6-4-8(11(15)16-3)10(5-9(6)12)13-7(2)14/h4-5H,1-3H3,(H,13,14) |
Clave InChI |
QMJDAQNHJVXKBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


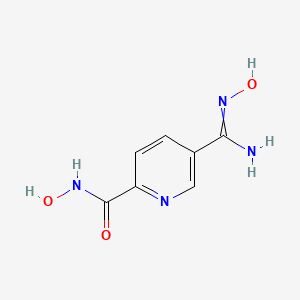
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
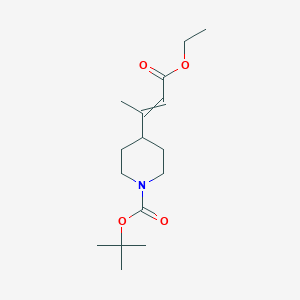
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
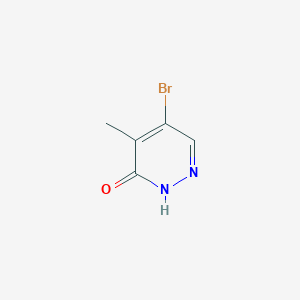
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)


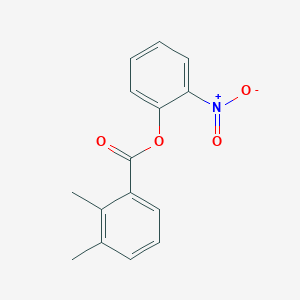
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)
